2-Methyl-3-(3-methylcyclohexyl)aniline
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Overview
Description
2-Methyl-3-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a 3-methylcyclohexyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) using sodium hydroxide as a base . Another method involves the reduction of nitroarenes, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize transition metal catalysts to facilitate the alkylation or reduction reactions. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions can lead to a variety of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-(3-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: This compound is similar in structure but contains a nitro group instead of a cyclohexyl group.
2-(3-methylcyclohexyl)aniline: This compound lacks the methyl group on the aniline ring.
Uniqueness
2-Methyl-3-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 3-methylcyclohexyl group on the aniline ring
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-3-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-5-3-6-12(9-10)13-7-4-8-14(15)11(13)2/h4,7-8,10,12H,3,5-6,9,15H2,1-2H3 |
InChI Key |
DYERKUNNRGGOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C(=CC=C2)N)C |
Origin of Product |
United States |
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